An In-Depth Technical Guide to 4-Chloromethyl-2-phenyl-oxazole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloromethyl-2-phenyl-oxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloromethyl-2-phenyl-oxazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive chloromethyl group appended to a stable phenyl-oxazole core, allows for a wide range of chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloromethyl-2-phenyl-oxazole, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and beyond.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The inherent stability of the oxazole ring, coupled with its capacity for diverse functionalization, has made it a privileged scaffold in the design of new pharmaceuticals. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. 4-Chloromethyl-2-phenyl-oxazole, with its reactive "handle," is a key intermediate that unlocks access to a multitude of more complex oxazole-containing molecules.
Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of 4-Chloromethyl-2-phenyl-oxazole is essential for its effective use in research and development.
Key Identifiers and Structural Information
The foundational information for 4-Chloromethyl-2-phenyl-oxazole is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 30494-97-4 | [1][2][3] |
| Molecular Formula | C₁₀H₈ClNO | [1][2][3] |
| Molecular Weight | 193.63 g/mol | [1][2] |
| IUPAC Name | 4-(chloromethyl)-2-phenyl-1,3-oxazole | [3] |
| Synonyms | 4-Chloromethyl-2-phenyl-oxazole, 2-Phenyl-4-chloromethyloxazole | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CO2)CCl | [4] |
| InChI Key | ANSKJZIDWXDAJW-UHFFFAOYSA-N |
Physicochemical Data
The physical characteristics of 4-Chloromethyl-2-phenyl-oxazole are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Physical State | Solid. Appears as a light brown to brown solid. | [5] |
| Melting Point | 55-57 °C | [5][6] |
| Boiling Point | 322.6 ± 34.0 °C (Predicted) | [5] |
| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and DMSO. | [5] |
| pKa (Predicted) | -0.77 ± 0.12 | [4] |
Chemical Properties and Reactivity
The chemical behavior of 4-Chloromethyl-2-phenyl-oxazole is largely dictated by the interplay between the stable aromatic oxazole ring and the reactive chloromethyl substituent.
The Reactive Center: The Chloromethyl Group
The chloromethyl group at the 4-position of the oxazole ring is the primary site of reactivity. The carbon atom of the chloromethyl group is electrophilic and is susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides and allows for a variety of substitution reactions.
Nucleophilic Substitution Reactions
The chlorine atom of the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, making 4-Chloromethyl-2-phenyl-oxazole a valuable precursor for the synthesis of diverse derivatives.
Workflow for Nucleophilic Substitution:
Caption: Generalized workflow for nucleophilic substitution reactions.
Common nucleophiles that can be employed include:
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Amines: To form aminomethyl derivatives.
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Alcohols/Phenols: To synthesize ether-linked compounds.
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Thiols: To create thioether derivatives.
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Azides: Leading to the formation of azidomethyl compounds, which can be further transformed.
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Cyanides: To introduce a cyanomethyl group, a precursor to carboxylic acids and other functionalities.
The choice of solvent and base (if required) depends on the nature of the nucleophile and the desired reaction conditions.
Experimental Protocols
Synthesis of 4-Chloromethyl-2-phenyl-oxazole
While multiple synthetic routes to oxazoles exist, a common method for the preparation of 4-substituted oxazoles involves the reaction of a benzamide with a suitable α-haloketone. For 4-Chloromethyl-2-phenyl-oxazole, a plausible and frequently cited synthetic pathway involves the reaction of benzamide with 1,3-dichloroacetone.
Reaction Scheme:
Caption: Synthesis of 4-Chloromethyl-2-phenyl-oxazole.
Step-by-Step Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamide (1.0 equivalent) and 1,3-dichloroacetone (1.1 equivalents).
-
Heating: Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Characterization
The identity and purity of the synthesized 4-Chloromethyl-2-phenyl-oxazole should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton on the oxazole ring, and a singlet for the two protons of the chloromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the oxazole ring, and the chloromethyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as bands corresponding to the aromatic C-H and C=C bonds of the phenyl group, and the C-Cl bond of the chloromethyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 193.63. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
The 2-phenyl-oxazole scaffold is a common motif in a variety of biologically active molecules. 4-Chloromethyl-2-phenyl-oxazole serves as a key starting material for the synthesis of derivatives with potential therapeutic applications.
-
Antimicrobial and Antifungal Agents: The oxazole nucleus is present in several natural and synthetic compounds with antimicrobial and antifungal properties.[4] The ability to introduce various substituents via the chloromethyl group allows for the generation of libraries of compounds for screening against a range of pathogens.
-
Anti-inflammatory Agents: Some oxazole derivatives have shown promise as anti-inflammatory agents. The synthesis of new analogs from 4-Chloromethyl-2-phenyl-oxazole could lead to the discovery of more potent and selective anti-inflammatory drugs.
-
Anticancer Drug Discovery: The development of novel anticancer agents is a major focus of medicinal chemistry. The 2-phenyl-oxazole core has been incorporated into molecules designed to target various cancer-related pathways. The reactivity of 4-Chloromethyl-2-phenyl-oxazole makes it a valuable tool for creating new compounds for anticancer screening.
Safety and Handling
4-Chloromethyl-2-phenyl-oxazole is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]
-
Conclusion
4-Chloromethyl-2-phenyl-oxazole is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with the high reactivity of its chloromethyl group, make it an invaluable intermediate for the synthesis of a wide array of novel oxazole derivatives. The potential for these derivatives to exhibit a range of biological activities underscores the importance of this compound in the ongoing quest for new and improved therapeutic agents. This guide has provided a comprehensive overview to aid researchers in the safe and effective utilization of 4-Chloromethyl-2-phenyl-oxazole in their scientific endeavors.
References
-
Product information, 4-Chloromethyl-2-phenyl-oxazole. (n.d.). P&S Chemicals. Retrieved from [Link]
- Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2576-2581.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Journal of Molecular Structure, 1225, 129267.
- Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (2010). Der Pharma Chemica, 2(4), 206-212.
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CAS 3049. (n.d.). ChemBK. Retrieved from [Link]
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Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
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Oxazole, 4-(chloromethyl)-2-phenyl-. (n.d.). Angene International Limited. Retrieved from [Link]
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